molecular formula C18H30N4O B5953659 N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide

Cat. No.: B5953659
M. Wt: 318.5 g/mol
InChI Key: VWPOLGQDIMSRIR-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide is a compound that features a piperidine ring, a pyrazole ring, and a cycloheptyl group. Compounds containing piperidine and pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Chemical Reactions Analysis

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide can be compared with other piperidine and pyrazole derivatives. Similar compounds include:

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-14-12-17(20-21(14)2)18(23)19-15-8-7-11-22(13-15)16-9-5-3-4-6-10-16/h12,15-16H,3-11,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOLGQDIMSRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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